molecular formula C20H21ClN6OS B10952279 N'-[(E)-(4-chlorophenyl)methylidene]-2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B10952279
M. Wt: 428.9 g/mol
InChI Key: NBNFJDXQSXRUAH-FOKLQQMPSA-N
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Description

N’-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a triazole ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves a multi-step process The initial step often includes the formation of the triazole ring through a cyclization reactionThe final step involves the formation of the acetohydrazide moiety through a reaction with hydrazine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N’-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Properties

Molecular Formula

C20H21ClN6OS

Molecular Weight

428.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[4-methyl-5-[(3-methylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H21ClN6OS/c1-14-4-3-5-17(10-14)22-12-18-24-26-20(27(18)2)29-13-19(28)25-23-11-15-6-8-16(21)9-7-15/h3-11,22H,12-13H2,1-2H3,(H,25,28)/b23-11+

InChI Key

NBNFJDXQSXRUAH-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC2=NN=C(N2C)SCC(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)NCC2=NN=C(N2C)SCC(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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